molecular formula C28H25N3O3S B2609477 N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872205-83-9

N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2609477
CAS No.: 872205-83-9
M. Wt: 483.59
InChI Key: XURTYZKSICTLCD-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidinone core fused with a dihydrobenzofuran system. The structure includes two aromatic substituents: a 2,4-dimethylphenyl group attached via an acetamide linkage and a 3,4-dimethylphenyl group at the 3-position of the pyrimidinone ring.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-16-9-12-22(19(4)13-16)29-24(32)15-35-28-30-25-21-7-5-6-8-23(21)34-26(25)27(33)31(28)20-11-10-17(2)18(3)14-20/h5-14H,15H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURTYZKSICTLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)C)C)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuro-pyrimidine core and thioacetamide functional groups. Its molecular formula is C24H26N4O3SC_{24}H_{26}N_4O_3S, with a molecular weight of 462.56 g/mol. The structural complexity suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit metalloenzymes like carbonic anhydrase (CA). For instance, derivatives containing similar moieties showed inhibition against CA isoforms II and IX, which are associated with tumor progression .
  • Antiproliferative Activity : Compounds with analogous structures have demonstrated significant antiproliferative effects on cancer cell lines. For example, specific derivatives were found to inhibit the growth of MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cells with IC50 values in the low micromolar range .
  • Induction of Apoptosis : Some studies have shown that related compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. This mechanism is crucial for the development of anticancer therapies .

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

Activity Target IC50 Value Reference
Inhibition of CA IICarbonic Anhydrase2.6 - 598.2 nM
Inhibition of CA IXCarbonic Anhydrase16.1 - 321 nM
Antiproliferative (MCF-7)Breast Cancer3.96 ± 0.21 μM
Antiproliferative (Caco-2)Colorectal Cancer5.87 ± 0.37 μM

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the antiproliferative effects of various derivatives on MCF-7 cells. The compound demonstrated significant activity by inducing apoptosis through the intrinsic mitochondrial pathway, highlighting its potential as an anticancer agent .
  • In Silico Modeling : Computational studies have predicted the binding affinity of this compound to various targets, suggesting that it may effectively interact with proteins involved in cancer progression and metabolism .

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Thienopyrimidinone Derivatives

The target compound’s benzofuro[3,2-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinone analogs (e.g., ), where a thiophene ring replaces the benzofuran. For example:

  • N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () has a thienopyrimidinone core with difluorophenyl and ethyl-dimethyl substituents. Its molecular weight (437.53 g/mol) is lower than the target compound’s predicted mass (~500–550 g/mol) due to the less bulky thiophene system .

Substituent Effects on Physicochemical Properties

Compound (Reference) Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Predicted pKa
Target Compound Benzofuro[3,2-d]pyrimidinone R1: 2,4-dimethylphenyl; R2: 3,4-dimethylphenyl ~500–550* ~12–13*
(ChemSpider ID) Benzofuro[3,2-d]pyrimidinone R1: 3-(trifluoromethyl)phenyl; R2: 3-methylbutyl 535.61 N/A
(CAS 451468-35-2) Thieno[3,2-d]pyrimidinone R1: 3-methoxyphenyl; R2: benzyl 437.53 12.77
(CAS 1105223-65-1) Thieno[3,2-d]pyrimidinone R1: 2-chloro-4-methylphenyl; R2: phenyl 409.89 N/A

*Estimated based on analogs.

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in increases hydrophobicity and metabolic stability compared to the target’s dimethylphenyl groups .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) in enhances solubility but may reduce membrane permeability .

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